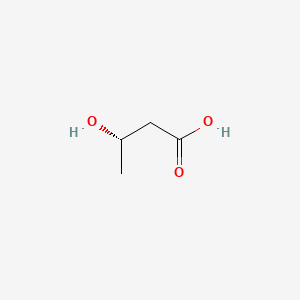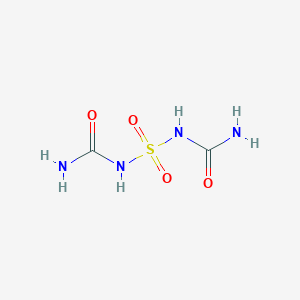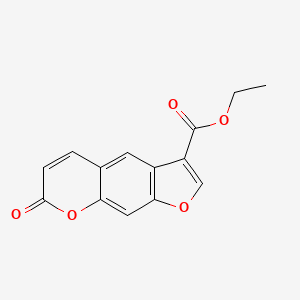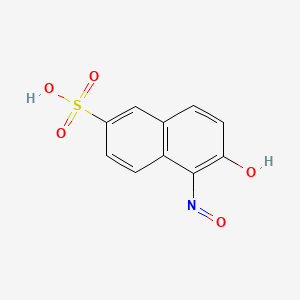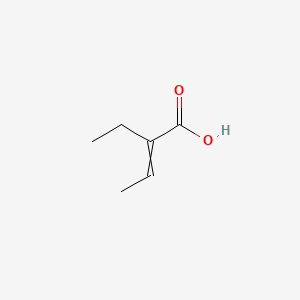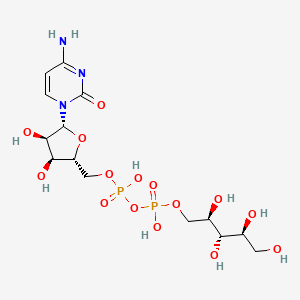
Cytidine diphosphate ribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-ribitol is a nucleotide-alditol having cytosine as the nucleobase and ribitol as the alditol portion. It is a conjugate acid of a CDP-ribitol(2-).
Applications De Recherche Scientifique
Diagnostic and Treatment Monitoring of Muscular Dystrophy
Cytidine diphosphate ribitol (CDP-ribitol) has been identified as a crucial marker in the diagnostics and treatment monitoring of muscular dystrophies, particularly CDP-L-ribitol pyrophosphorylase A muscular dystrophy. Research indicates that dietary ribitol can be a potential treatment for this condition by raising CDP-ribitol concentrations. The sensitive detection of CDP-ribitol using LC-MS enables fast diagnosis and effective monitoring of dietary therapies for these muscular dystrophies (van Tol et al., 2019).
Ribonucleotide Reductase Research
CDP-ribitol has been used in the study of long-range radical transfer in ribonucleotide reductase (RNR), an enzyme crucial in DNA synthesis. Researchers synthesized a caged cytidine diphosphate with a photolabile moiety that releases CDP under specific light conditions, providing a novel tool for investigating RNR dynamics (Schönleber et al., 2002).
Role in Cell Wall Synthesis in Bacteria
CDP-ribitol is involved in the synthesis of cell wall teichoic acid precursors in bacteria like Streptococcus pneumoniae. Studies have shown that certain genes in the pneumococcal genome are responsible for the synthesis of CDP-activated ribitol, which is a precursor for teichoic acids and some capsular polysaccharides, highlighting its importance in bacterial cell wall synthesis (Baur et al., 2008).
Glycosylation in Muscular Dystrophy
CDP-ribitol is implicated in the glycosylation of α-dystroglycan, a process that is essential for normal muscular and neurological function. Disruptions in this process lead to muscular dystrophies. Understanding the role of CDP-ribitol in glycosylation provides insights into the pathogenesis and therapeutic strategies for these conditions (Kanagawa et al., 2016).
Enhancing Cytidine Production
In studies aimed at enhancing cytidine production, CDP-ribitol has been implicated in metabolic pathways related to nucleoside biosynthesis. Research in Escherichia coli shows that manipulating pathways involving CDP-ribitol can significantly increase cytidine production, which is crucial for antiviral drug development (Fang et al., 2013).
Pharmaceutical Research
CDP-ribitol is relevant in the study of nucleoside analogs like gemcitabine, used in cancer therapy. Understanding its cellular pharmacology and interactions with other nucleotides provides insights into drug design and potential therapeutic applications (Mini et al., 2006).
Propriétés
Numéro CAS |
3506-17-0 |
|---|---|
Formule moléculaire |
C14H25N3O15P2 |
Poids moléculaire |
537.31 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1 |
Clé InChI |
DPJKHFICSGCNIR-HRENORGGSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
Autres numéros CAS |
3506-17-0 |
Synonymes |
CDP ribitol cytidine diphosphate ribitol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




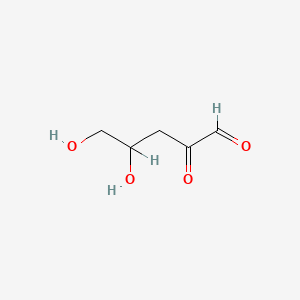
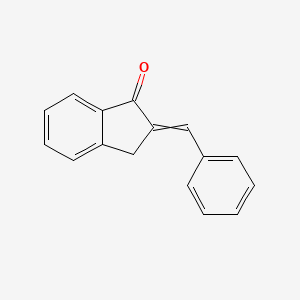
![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)



